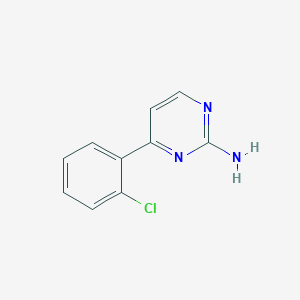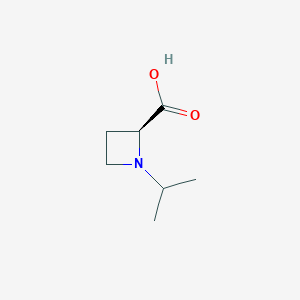
tert-butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate
Vue d'ensemble
Description
tert-butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidines Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a difluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate typically involves multiple steps, including the protection of the piperidine nitrogen, introduction of the cyano group, and attachment of the difluorophenyl group. A common synthetic route may include:
Protection of Piperidine Nitrogen: The piperidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Introduction of Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using appropriate reagents such as cyanogen bromide or sodium cyanide.
Attachment of Difluorophenyl Group: The difluorophenyl group can be attached through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, using difluorophenyl boronic acid or difluorophenyl halides.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the cyano group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the difluorophenyl group or the cyano group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may serve as a precursor for the development of biologically active compounds, such as pharmaceuticals or agrochemicals.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, materials, and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of tert-butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate depends on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The presence of the cyano and difluorophenyl groups can influence the compound’s binding affinity and selectivity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-4-cyano-4-phenylpiperidine: Similar structure but lacks the difluorophenyl group.
1-Boc-4-cyano-4-(2,3-difluorophenyl)-piperidine: Similar structure with different positioning of the difluorophenyl group.
1-Boc-4-cyano-4-(4-fluorophenyl)-piperidine: Similar structure with a single fluorine atom.
Uniqueness
tert-butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate is unique due to the presence of both the cyano and difluorophenyl groups, which can impart distinct chemical and biological properties. The difluorophenyl group can enhance the compound’s lipophilicity and metabolic stability, while the cyano group can serve as a versatile functional group for further chemical modifications.
Propriétés
IUPAC Name |
tert-butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2O2/c1-16(2,3)23-15(22)21-8-6-17(11-20,7-9-21)12-4-5-13(18)14(19)10-12/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOORTNOBARDBRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678156 | |
| Record name | tert-Butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906369-56-0 | |
| Record name | tert-Butyl 4-cyano-4-(3,4-difluorophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B1504791.png)






![1-[1-(3-Methylphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1504822.png)




